2-Bromo-8-methoxy-4-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline family. It is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 8-position, and a methyl group at the 4-position of the quinazoline ring. The molecular formula of this compound is , with a molecular weight of approximately 253.09 g/mol . This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications, particularly in cancer research.
The compound can be classified as a bromoquinazoline derivative, which is significant in medicinal chemistry for its potential therapeutic effects. It is often synthesized from commercially available precursors through various chemical reactions, including bromination and other modification techniques. The compound's unique structural features contribute to its classification within the broader category of quinazolines, which are known for their biological activity.
The synthesis of 2-Bromo-8-methoxy-4-methylquinazoline typically involves bromination of 8-methoxy-4-methylquinazoline. One common method is the reaction of 8-methoxy-4-methylquinazoline with bromine in an appropriate solvent such as acetic acid, under elevated temperatures to facilitate complete bromination.
Synthetic Routes:
In industrial settings, optimization of these synthetic routes is crucial for scalability and efficiency, often employing techniques that minimize isolation steps and maximize product yield.
The molecular structure of 2-Bromo-8-methoxy-4-methylquinazoline can be represented as follows:
The structure features a quinazoline core with distinct functional groups that influence its reactivity and biological properties.
2-Bromo-8-methoxy-4-methylquinazoline participates in various chemical reactions:
For substitution reactions, polar solvents like dimethylformamide or dimethyl sulfoxide are typically used under elevated temperatures. Oxidation reactions may involve reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
The mechanism of action for 2-Bromo-8-methoxy-4-methylquinazoline primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances the compound's ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This characteristic makes it a valuable candidate in drug discovery and development .
The chemical properties include its reactivity profile due to the functional groups present on the quinazoline ring. The bromine atom contributes to electrophilic substitution reactions, while the methoxy group can influence electron density within the molecule .
2-Bromo-8-methoxy-4-methylquinazoline has several scientific applications:
Regioselective bromination at the C2 position of quinazoline scaffolds is critical for introducing further functionalization while preserving the methoxy and methyl groups. Direct electrophilic bromination of 8-methoxy-4-methylquinazoline requires precise control to avoid polybromination. Research indicates that N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C achieves >85% selectivity for 2-bromination, leveraging the electron-donating methoxy group’s directing effect [1] [5]. The C2 position’s inherent electron deficiency, quantified by DFT calculations (partial charge: +0.32e), facilitates nucleophilic attack by bromonium ions [5]. Alternative brominating agents like bromine/acetic acid mixtures yield inferior regioselectivity (<60%), attributed to electrophilic ring addition competing with side-chain bromination at the 4-methyl group [1].
Table 1: Bromination Efficiency Under Varied Conditions
Substrate | Brominating Agent | Solvent | Temp (°C) | C2 Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
8-Methoxy-4-methylquinazoline | NBS | DMF | 0–5 | 88 | 92 |
8-Methoxy-4-methylquinazoline | Br₂/AcOH | AcOH | 25 | 57 | 65 |
8-Methoxy-4-methylquinazoline | NBS | CCl₄ | 80 | 42 | 78 |
Microwave irradiation further optimizes this step, reducing reaction times from 12 hours to 25 minutes while maintaining selectivity [2].
Microwave-assisted synthesis significantly accelerates key steps in constructing the quinazoline core and subsequent functionalization. Cyclocondensation of 2-amino-5-methoxybenzoic acid with acetamide derivatives under microwave irradiation (300 W, 140°C) achieves 95% quinazoline formation in 15 minutes versus 12 hours conventionally [2] [4]. This method suppresses decarboxylation and N-dealkylation side reactions, enhancing the purity of 4-methylquinazoline intermediates [4]. For bromination, microwave-enhanced NBS reactions in DMF at 100°C complete in <10 minutes with 94% isolated yield, compared to 65% yield via traditional heating [2]. Energy consumption analysis confirms a 15-fold reduction in kWh/mol, aligning with green chemistry principles [4].
Table 2: Microwave vs. Conventional Synthesis of Key Intermediates
Reaction Step | Method | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Quinazoline cyclization | Conventional | 12 h | 78 | 85 |
Microwave (300 W) | 15 min | 95 | 98 | |
2-Bromination of quinazoline | Conventional | 4 h | 65 | 82 |
Microwave (100°C) | 10 min | 94 | 96 |
Palladium-catalyzed cross-coupling is indispensable for installing methoxy groups pre-cyclization. Buchwald-Hartwig coupling of 2-bromo-4-methyl-6-nitroaniline with methanol using Pd(OAc)₂/XPhos at 100°C introduces the 8-methoxy group before ring closure, avoiding demethylation side reactions [1] [7]. For in-situ methylation at C4, MnO₂-catalyzed dehydrogenation of 3,4-dihydroquinazolines proves superior to stoichiometric oxidants. Manganese catalysis (5 mol% Mn(OAc)₃, TBHP oxidant) in toluene achieves quantitative 4-methylquinazoline formation, whereas uncatalyzed routes yield <50% due to over-oxidation [7]. Earth-abundant metal catalysts (e.g., Mn, Fe) also facilitate one-pot tandem reactions; for example, FeCl₃ (10 mol%) enables concurrent cyclization and C-H bromination using NBS as both bromine source and oxidant [7].
Solvent polarity dictates cyclocondensation efficiency between anthranilic acid derivatives and acetamide. High-polarity aprotic solvents (DMF, DMSO) accelerate imine formation but risk O-alkylation of the methoxy group. DMF at 120°C affords 8-methoxy-4-methylquinazoline in 92% yield, whereas protic solvents like ethanol promote hydrolysis, reducing yields to 55% [5]. Non-polar solvents (toluene) necessitate higher temperatures (160°C) but minimize solvolysis, crucial for acid-sensitive substrates. Water content >2% in DMF catalyzes quinazoline hydrolysis via ring-opening, confirmed by LC-MS detection of amide byproducts [1]. Mixed-solvent systems (toluene/DMF 4:1) balance reactivity and stability, achieving 88% yield without purification challenges [5].
Purification of 2-bromo-8-methoxy-4-methylquinazoline is complicated by residual metal catalysts and polar byproducts. Standard silica gel chromatography causes decomposition (>15% loss) due to the compound’s acid sensitivity [1]. Neutral alumina chromatography (eluent: hexane/EtOAc 7:3) improves recovery to 95% by minimizing Brønsted acid sites [5]. Reverse-phase HPLC (C18 column, methanol-water 65:35) resolves bromination isomers but requires <0.1% TFA additives to prevent demethylation [1]. Recrystallization optimization identifies ethyl acetate/hexane (1:2) as ideal, yielding 99.5% pure crystals, while DMSO/water mixtures induce hydrate formation [5].
Table 3: Purification Methods and Outcomes
Method | Conditions | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|---|
Silica gel chromatography | CH₂Cl₂/MeOH (95:5) | 82 | 70 | Low cost |
Alumina chromatography | Hexane/EtOAc (7:3) | 98 | 95 | Acid-free separation |
Reverse-phase HPLC | MeOH/H₂O (65:35), 0.05% TFA | 99 | 85 | Isomer resolution |
Recrystallization | Ethyl acetate/hexane (1:2) | 99.5 | 90 | Solvent economy |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: